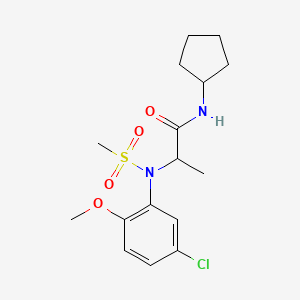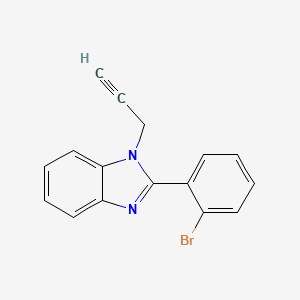
2-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole
概要
説明
2-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is an organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Attachment of Propynyl Group: The propynyl group can be attached through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on yield, purity, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions may lead to the removal of the bromine atom or the reduction of the alkyne group to an alkene or alkane.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydroxide, potassium tert-butoxide, or various organometallic reagents can facilitate substitution reactions.
Major Products
Oxidation Products: Oxidized derivatives such as benzimidazole oxides.
Reduction Products: Reduced forms such as dehalogenated benzimidazoles or alkenes/alkanes.
Substitution Products: Substituted benzimidazoles with various functional groups replacing the bromine atom.
科学的研究の応用
2-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds.
作用機序
The mechanism of action of 2-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways.
Chemical Reactions: In chemical synthesis, the compound can act as a nucleophile or electrophile, participating in various organic reactions.
類似化合物との比較
Similar Compounds
2-phenyl-1H-benzimidazole: Lacks the bromine and propynyl groups, leading to different chemical and biological properties.
2-(2-chlorophenyl)-1-(2-propyn-1-yl)-1H-benzimidazole: Similar structure but with a chlorine atom instead of bromine, which may affect reactivity and biological activity.
2-(2-bromophenyl)-1H-benzimidazole: Lacks the propynyl group, resulting in different chemical behavior and applications.
Uniqueness
2-(2-bromophenyl)-1-(prop-2-yn-1-yl)-1H-1,3-benzodiazole is unique due to the presence of both the bromophenyl and propynyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various scientific research applications.
特性
IUPAC Name |
2-(2-bromophenyl)-1-prop-2-ynylbenzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2/c1-2-11-19-15-10-6-5-9-14(15)18-16(19)12-7-3-4-8-13(12)17/h1,3-10H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDKQPYQHDZRJCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=CC=CC=C2N=C1C3=CC=CC=C3Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[3-(BUTAN-2-YL)-4-ETHOXYBENZENESULFONYL]MORPHOLINE](/img/structure/B4236036.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4236039.png)
![5-{4-[(allylamino)methyl]-2-methoxyphenoxy}-4-chloro-2-phenyl-3(2H)-pyridazinone hydrochloride](/img/structure/B4236045.png)
![ethyl N-[4-[(4-methoxyphenyl)methylsulfamoyl]phenyl]carbamate](/img/structure/B4236059.png)
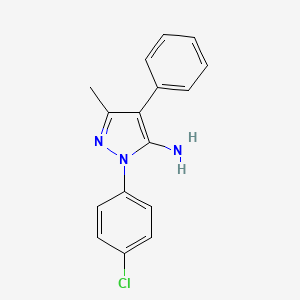
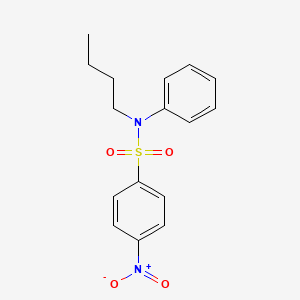
![Methyl 2-[[4-(propanoylamino)benzoyl]amino]acetate](/img/structure/B4236082.png)
![N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanecarboxamide](/img/structure/B4236089.png)
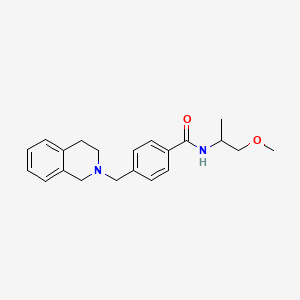
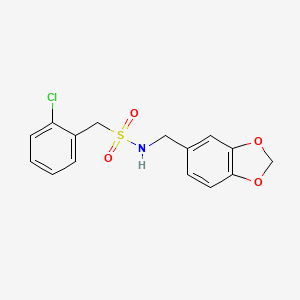
![2-(4-chlorophenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236121.png)
![3-(3-methoxyphenyl)-5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazole](/img/structure/B4236128.png)
![3-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide](/img/structure/B4236140.png)
